

2-Chloro-1-phenylethanol physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Chloro-1-phenylethanol**

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An In-depth Technical Guide to the Physical Properties of **2-Chloro-1-phenylethanol**

This technical guide provides a comprehensive overview of the core physical properties of **2-Chloro-1-phenylethanol**, a versatile chiral compound significant in the synthesis of pharmaceuticals and agrochemicals.^{[1][2]} This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and a workflow for its synthesis and characterization.

Core Physical Properties

2-Chloro-1-phenylethanol, also known as Styrene chlorohydrin, is a chiral alcohol.^{[3][4]} It exists as a racemic mixture ((\pm)-**2-Chloro-1-phenylethanol**) and as two separate enantiomers: (**R**)-(-)-**2-Chloro-1-phenylethanol** and (**S**)-(+)-**2-Chloro-1-phenylethanol**.^{[1][2]} The physical properties can vary slightly between these forms, particularly their optical activity.

Data Presentation

The quantitative physical properties of **2-Chloro-1-phenylethanol** are summarized in the table below for easy comparison.

Property	Racemic ((\pm))	(R)-(-) Enantiomer	(S)-(+) Enantiomer	Citations
Molecular Formula	C_8H_9ClO	C_8H_9ClO	C_8H_9ClO	[1] [2] [5]
Molecular Weight	156.61 g/mol	156.61 g/mol	156.61 g/mol	[1] [2] [6]
Appearance	Colorless to amber clear liquid	Colorless, slightly orange or yellow clear liquid	Colorless, slightly orange or yellow clear liquid	[1] [2]
Density	1.187 g/cm ³	1.185 g/mL at 25 °C	1.19 g/mL	[2] [3] [6]
Boiling Point	254.9 °C at 760 mmHg; 114 °C at 10 mmHg	109 - 111 °C at 6 mmHg	114 °C at 6 mmHg	[1] [2] [3]
Refractive Index (n _{20/D})	1.5500	1.552	1.55	[1] [2] [3] [6]
Optical Rotation ([α] _{20/D})	Not Applicable	-48° (c=1 in Cyclohexane)	+47° (c=1.1 in Cyclohexane)	[1] [2] [6]
Flash Point	114.2 °C	113 °C (closed cup)	Not Specified	[3] [6]
Water Solubility	Not miscible or difficult to mix with water	Not Specified	Not Specified	[3] [7]
Vapor Pressure	0.004 mmHg at 25°C	Not Specified	Not Specified	[3]
pKa	13.21 ± 0.20 (Predicted)	Not Specified	Not Specified	[3]

Experimental Protocols

The determination of the physical properties of organic compounds like **2-Chloro-1-phenylethanol** involves standardized experimental procedures.[\[8\]](#)

Determination of Boiling Point (Simple Distillation)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[\[9\]](#) For liquids, this is commonly determined using simple distillation.[\[9\]](#)

Methodology:

- A sample of **2-Chloro-1-phenylethanol** is placed in a round-bottom flask.
- A simple distillation apparatus is assembled with a condenser and a collection flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.[\[9\]](#)
- The flask is heated, and the temperature is monitored.[\[9\]](#)
- The boiling point is recorded as the temperature at which the vapor temperature stabilizes during distillation.[\[9\]](#)

Determination of Density

Density is the mass per unit volume of a substance.[\[10\]](#)

Methodology:

- An empty, dry pycnometer (a small glass flask of known volume) is weighed.
- The pycnometer is filled with the **2-Chloro-1-phenylethanol** sample, and any excess is removed.
- The filled pycnometer is weighed again.
- The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

Methodology:

- A few drops of the **2-Chloro-1-phenylethanol** sample are placed on the prism of a refractometer.
- The prism is closed, and the light source is adjusted.
- The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark regions is sharp and centered on the crosshairs.
- The refractive index is read from the instrument's scale.

Determination of Optical Rotation

For chiral molecules like the enantiomers of **2-Chloro-1-phenylethanol**, a polarimeter is used to measure the extent to which the substance rotates plane-polarized light.

Methodology:

- A solution of known concentration of the chiral sample (e.g., (R)-(-)-**2-Chloro-1-phenylethanol** in cyclohexane) is prepared.[[1](#)]
- The polarimeter tube is filled with the solution.
- The tube is placed in the polarimeter, and the angle of rotation is measured.
- The specific rotation is calculated using the formula: $[\alpha] = \alpha / (l * c)$, where α is the observed rotation, l is the path length of the tube in decimeters, and c is the concentration in g/mL.

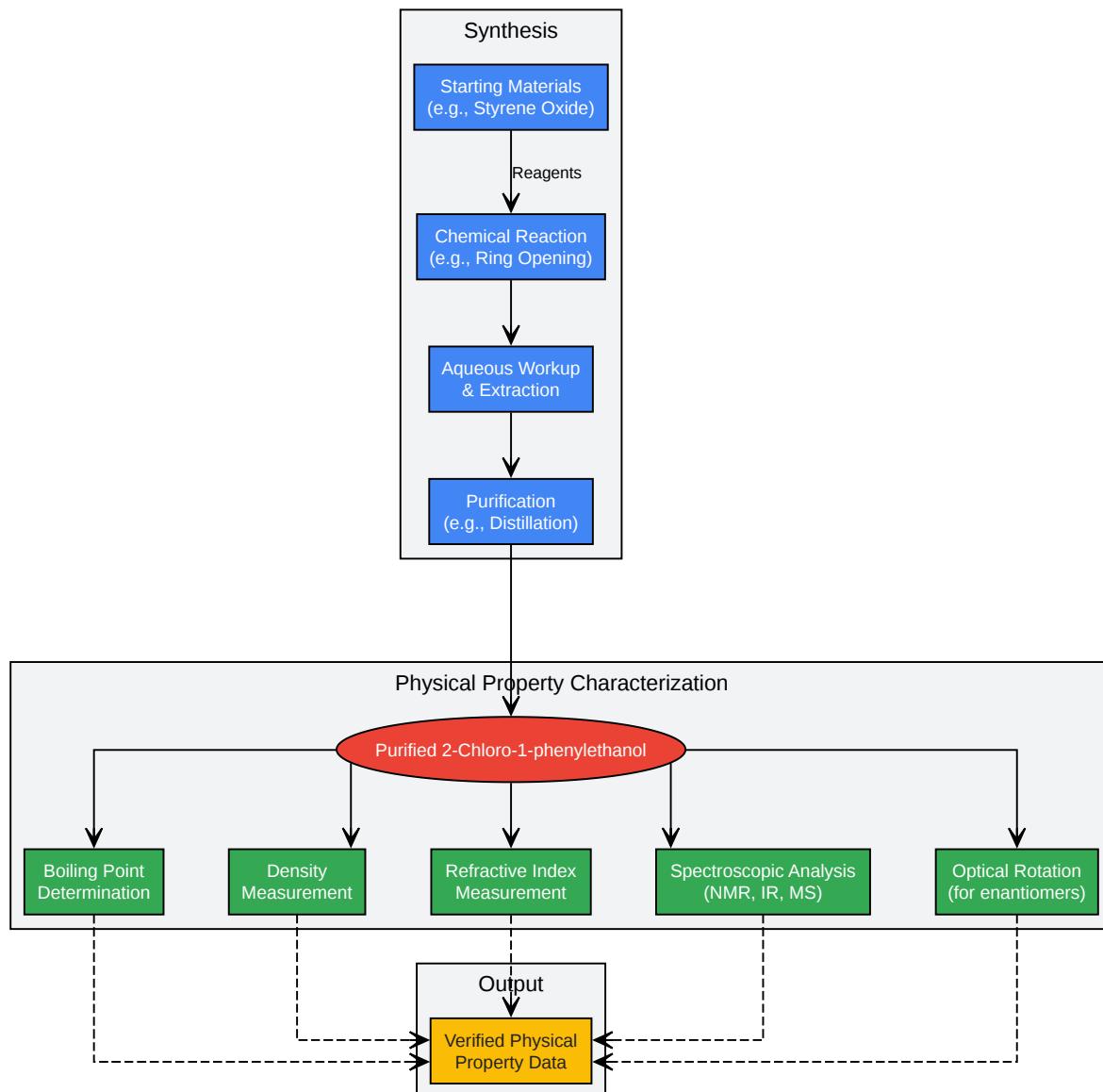
Spectroscopic Analysis (NMR, IR, Mass Spectrometry)

Spectroscopic methods are crucial for confirming the structure and purity of **2-Chloro-1-phenylethanol**.[[4](#)]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR provide information about the carbon-hydrogen framework of the molecule.[11]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present, such as the hydroxyl (-OH) group.[4]
- Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule.[4]

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of **2-Chloro-1-phenylethanol**.

[Click to download full resolution via product page](#)**Synthesis and Characterization Workflow for 2-Chloro-1-phenylethanol.**

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- To cite this document: BenchChem. [2-Chloro-1-phenylethanol physical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b167369#2-chloro-1-phenylethanol-physical-properties>

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